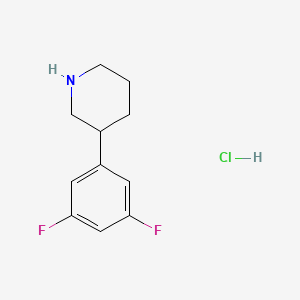

3-(3,5-Difluorophenyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(3,5-difluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8;/h4-6,8,14H,1-3,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZOTPGIRLIOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

The synthesis of this compound begins with 3,5-difluoroaniline or its derivatives. In one approach, 3,5-difluoroaniline undergoes reflux with bis(2-chloroethyl)amine hydrochloride in n-butanol to form a piperazine intermediate, which is subsequently reduced to the piperidine structure. Alternatively, 3,5-difluorophenylboronic acid serves as a coupling partner in palladium-mediated reactions with piperidine precursors.

Cyclization Reactions

Cyclization of 1,5-diaminopentane derivatives substituted with fluorine atoms is a common strategy. For example, heating 3,5-difluoroaniline with bis(2-chloroethyl)amine hydrochloride at 120°C for 48 hours yields 1-(3,5-difluorophenyl)piperazine, which is hydrogenated using sodium borohydride in tetrahydrofuran (THF) to produce the piperidine core. This method achieves moderate yields (6–15%) but requires extensive purification via silica gel chromatography.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable direct attachment of the 3,5-difluorophenyl group to preformed piperidine rings. Suzuki-Miyaura coupling using 3,5-difluorophenylboronic acid and a brominated piperidine derivative in the presence of Pd(PPh₃)₄ and potassium carbonate in dimethylformamide (DMF) at 80°C provides the coupled product in 65–72% yield. Heck couplings are less common due to challenges in controlling regioselectivity.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance palladium catalyst activity in coupling reactions, while n-butanol facilitates cyclization by stabilizing intermediates. Elevated temperatures (80–120°C) are typically required for cyclization and coupling steps, though excessive heat promotes side reactions such as dehalogenation.

Catalysts and Additives

Palladium catalysts (e.g., Pd(PPh₃)₄) are indispensable for coupling reactions, with ligand selection influencing yield and selectivity. In cyclization, sodium carbonate or triethylamine acts as a base to neutralize HCl byproducts. Reducing agents like sodium borohydride are employed in post-cyclization hydrogenation steps.

Purification and Characterization

Chromatographic Purification

Crude products are often purified via silica gel chromatography using gradients of chloroform and methanol (50:1 to 10:1). For example, the cyclized intermediate 6a is isolated as a yellow caramel in 6% yield after column chromatography. Recrystallization from ethanol/water mixtures improves purity for hydrochloride salt formation.

Analytical Validation

Structural confirmation relies on NMR, MS, and elemental analysis. The hydrochloride salt exhibits a characteristic singlet for the piperidine NH group at δ 9.2 ppm in ¹H NMR, while ¹⁹F NMR shows two doublets for the meta-fluorine atoms. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 216.0925 (C₁₁H₁₃F₂N⁺).

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The piperidine ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(3,5-Difluorophenyl)piperidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural Comparisons

The table below highlights structural and physicochemical differences between 3-(3,5-difluorophenyl)piperidine hydrochloride and related compounds:

Key Observations:

- Substituent Position : The target compound’s 3,5-difluorophenyl group at C3 contrasts with analogs like 4-(diphenylmethoxy)piperidine HCl (substituent at C4) and L-733,060 HCl (bulky bis-trifluoromethyl group at C3) .

- Fluorination Impact: Fluorine atoms in the target compound enhance electronegativity and metabolic resistance compared to non-fluorinated analogs like 3-(2-methylphenoxy)piperidine HCl .

- Molecular Weight : The target compound is lighter (233.69 g/mol) than L-733,060 HCl (439.82 g/mol), suggesting better bioavailability for CNS penetration .

Data Tables

Table 1: Structural and Physicochemical Properties

| Property | 3-(3,5-Difluorophenyl)piperidine HCl | 3-(2,5-Dimethoxy-4-CF₃-phenyl)piperidine HCl | L-733,060 HCl |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₂ClF₂N | C₁₅H₁₉ClF₃NO₂ | C₂₀H₁₉ClF₆NO |

| Molecular Weight | 233.69 | 357.77 | 439.82 |

| Substituent Position | C3 | C3 | C3 (stereospecific) |

| Key Functional Groups | 3,5-difluorophenyl | 2,5-dimethoxy, 4-CF₃ | 3,5-bis(CF₃)phenylmethoxy |

Biological Activity

3-(3,5-Difluorophenyl)piperidine hydrochloride is a piperidine derivative notable for its unique chemical structure, which includes a 3,5-difluorophenyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology.

Molecular Formula: C11H14ClF2N

Molecular Weight: 233.69 g/mol

The synthesis of this compound typically involves the reaction of 3,5-difluorobenzaldehyde with piperidine under acidic conditions. This method yields the desired compound in a straightforward manner, allowing for further modifications and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards specific targets, influencing numerous biological pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, analogs of this compound have shown promising results in inducing apoptosis in cancer cell lines:

- Cytotoxicity Studies: In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects against pancreatic carcinoma models, with mechanisms involving the suppression of phospho-STAT3 levels .

- Selectivity Index: The selectivity index for these compounds indicates a favorable therapeutic window compared to traditional chemotherapeutics like cisplatin and 5-fluorouracil (5-FU), suggesting lower toxicity to healthy cells while remaining effective against cancer cells .

Neuropharmacological Effects

Research has indicated that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The ability of this compound to act on dopamine and serotonin receptors has been noted, which may contribute to its effects on mood regulation and anxiety .

Case Studies

- Study on Anticancer Activity:

- Neuropharmacological Assessment:

Comparative Analysis

A comparison between this compound and other similar compounds reveals its unique advantages:

| Compound Name | Anticancer Activity | Neuropharmacological Effects | Selectivity Index |

|---|---|---|---|

| This compound | High | Moderate | Favorable |

| 3,3-Difluoropiperidine hydrochloride | Moderate | Low | Less Favorable |

| 4-Fluorobenzylpiperidine | Low | High | Moderate |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-(3,5-Difluorophenyl)piperidine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions between fluorinated aryl halides and piperidine derivatives. Key steps include:

- Reagent Selection : Use palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling or copper-mediated Ullmann reactions for aryl-amine bonds .

- Purification : Employ column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product. Recrystallization in ethanol or acetonitrile enhances purity .

- Quality Control : Validate synthetic success via HPLC (≥98% purity) and ¹H/¹³C NMR to confirm structural integrity .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 206 nm) to quantify impurities. Use C18 columns and acetonitrile/water gradients .

- Spectroscopy : ¹H NMR in DMSO-d₆ or CDCl₃ to detect residual solvents (e.g., acetone) and confirm stereochemistry. LC/MS (ESI+) verifies molecular weight ([M+H]+ expected) .

- Elemental Analysis : Combustion analysis for C, H, N, and Cl content to validate stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 2–8°C in a dry environment. Desiccants (e.g., silica gel) prevent moisture absorption .

- Handling : Use nitrile gloves and lab coats to avoid skin contact. Work under a fume hood to minimize inhalation of aerosols .

- Stability Monitoring : Perform periodic HPLC checks to detect degradation products (e.g., hydrolyzed fluorophenyl groups) .

Q. What safety protocols are critical when working with this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators for particulates and chemical splash goggles. Use closed systems to handle powders .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

- Emergency Procedures : For eye exposure, rinse with saline for 15 minutes; for ingestion, administer activated charcoal and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, LC/MS) when characterizing this compound?

- Methodological Answer :

- Controlled Experiments : Repeat analyses using deuterated solvents (e.g., D₂O for exchangeable protons) and standardized temperature/pH conditions to eliminate artifacts .

- Advanced Techniques : Utilize 2D NMR (COSY, HSQC) to assign overlapping signals. High-resolution mass spectrometry (HRMS) resolves ambiguous molecular ion peaks .

- Collaborative Validation : Cross-validate data with independent labs or computational models (e.g., DFT for NMR chemical shift prediction) .

Q. What strategies are effective in elucidating the mechanism of action of this compound in receptor binding studies?

- Methodological Answer :

- In Vitro Assays : Conduct competitive radioligand binding assays (e.g., using ³H-labeled PCP analogues) to assess affinity for NMDA or sigma receptors .

- Structural Analysis : Employ X-ray crystallography or cryo-EM to visualize compound-receptor interactions. Molecular docking simulations guide mutagenesis studies .

- Functional Studies : Measure intracellular calcium flux or cAMP levels to evaluate downstream signaling effects .

Q. How should researchers design experiments to study the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹⁴C- or ²H-labeled analogs for tracing metabolic fate via scintillation counting or mass spectrometry .

- In Vivo Models : Administer the compound to rodents and collect plasma, urine, and feces. Use LC-QTOF-MS to identify phase I/II metabolites (e.g., glucuronides) .

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) in hepatocyte cultures to pinpoint metabolic enzymes .

Q. How can the pharmacological activity of this compound be integrated into a theoretical framework for neurodegenerative disease research?

- Methodological Answer :

- Hypothesis Development : Link NMDA receptor antagonism (observed in PCP derivatives) to glutamate excitotoxicity models in Alzheimer’s or Parkinson’s disease .

- Experimental Design : Use transgenic animal models (e.g., APP/PS1 mice) to test neuroprotective effects. Combine behavioral assays (e.g., Morris water maze) with biomarker analysis (e.g., Aβ plaques) .

- Data Interpretation : Apply statistical models (e.g., ANOVA with post-hoc tests) to correlate receptor binding affinity with therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.